

An In-depth Technical Guide to GSK494581A (CAS number 909416-67-7)

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Compound of Interest						
Compound Name:	GSK494581A					
Cat. No.:	B15604562	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a synthetic compound that exhibits a unique dual pharmacology, acting as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1)[1][2]. This distinctive profile makes it a valuable pharmacological tool for investigating the physiological and pathological roles of both targets. This technical guide provides a comprehensive overview of **GSK494581A**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

Property	- Value	
CAS Number	909416-67-7	
Molecular Formula	C27H28F2N2O4S	
Molecular Weight	514.59 g/mol	
IUPAC Name	[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin- 1-yl]-[2-(4-fluorophenyl)-5- methylsulfonylphenyl]methanone	

Pharmacological Profile



GSK494581A possesses two distinct pharmacological activities:

- GPR55 Agonism: It is a potent agonist of human GPR55, a receptor implicated in various physiological processes, including pain signaling, inflammation, and bone metabolism.
- GlyT1 Inhibition: It also functions as a potent inhibitor of the glycine transporter subtype 1
 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. By
 inhibiting GlyT1, GSK494581A increases synaptic glycine levels, thereby potentiating Nmethyl-D-aspartate (NMDA) receptor function.

Quantitative Data

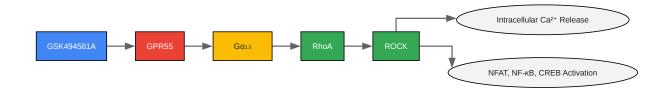
The following table summarizes the key in vitro potency data for **GSK494581A**.

Target	Assay Type	Cell Line	Parameter	Value	Reference
Human GPR55	Yeast Reporter Gene Assay	Saccharomyc es cerevisiae	pEC ₅₀	6.5	[3]
Human GlyT1	[³H]glycine Binding Assay	HEK293	pIC50	7.7	[3]

Signaling Pathways GPR55 Signaling Pathway

Activation of GPR55 by an agonist like **GSK494581A** initiates a signaling cascade primarily through $G\alpha_{13}$. This leads to the activation of RhoA kinase (ROCK), which in turn promotes the formation of stress fibers and modulates intracellular calcium levels. The pathway can also lead to the activation of various transcription factors, including NFAT, NF- κ B, and CREB.





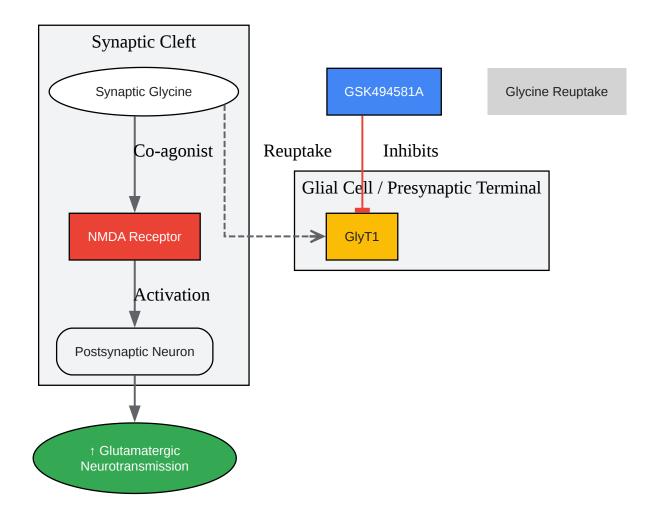
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Caption: GPR55 Signaling Pathway Activated by GSK494581A.

GlyT1 Inhibition and NMDA Receptor Modulation

GSK494581A inhibits the reuptake of glycine from the synaptic cleft by blocking GlyT1. The resulting increase in synaptic glycine concentration enhances the activation of NMDA receptors, for which glycine is an essential co-agonist. This leads to potentiation of glutamatergic neurotransmission.





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Caption: Mechanism of GlyT1 Inhibition by GSK494581A.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **GSK494581A**.

GPR55 Agonism: Yeast Reporter Gene Assay

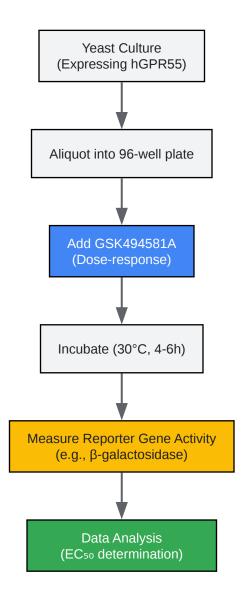
This assay measures the activation of GPR55 by quantifying the expression of a reporter gene (e.g., lacZ) in yeast genetically engineered to express human GPR55.

1. Yeast Strain and Plasmid:



- Yeast Strain:Saccharomyces cerevisiae strain engineered to express human GPR55 and containing a reporter construct (e.g., FUS1-lacZ).
- Expression Vector: A yeast expression vector containing the human GPR55 coding sequence under the control of a constitutive or inducible promoter.
- 2. Yeast Transformation:
- Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Transform the yeast with the GPR55 expression vector.
- Select for transformants on appropriate selective media.
- 3. Reporter Gene Assay:
- Grow a liquid culture of the transformed yeast to mid-log phase in selective media.
- Dilute the culture and aliquot into a 96-well microplate.
- Add GSK494581A at various concentrations (typically in a 10-point dilution series) to the
 wells. Include a vehicle control (e.g., DMSO) and a known GPR55 agonist as a positive
 control.
- Incubate the plate at 30°C with shaking for 4-6 hours.
- Measure the reporter gene activity. For a lacZ reporter, this can be done by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance at 420 nm, or by using a fluorescent substrate.
- Calculate the EC₅₀ value from the dose-response curve.





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Caption: Workflow for the GPR55 Yeast Reporter Gene Assay.

GlyT1 Inhibition: [3H]glycine Binding Assay

This assay determines the ability of **GSK494581A** to inhibit the binding of radiolabeled glycine to GlyT1 expressed in a mammalian cell line.

- 1. Cell Culture and Membrane Preparation:
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.

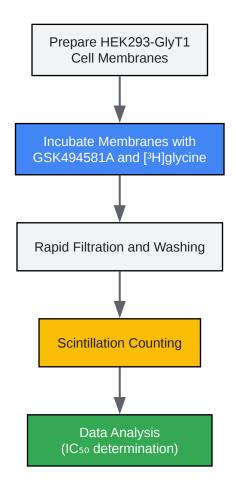


- Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ incubator.
- Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

- In a 96-well plate, add the cell membrane preparation.
- Add GSK494581A at various concentrations.
- Add [3H]glycine to a final concentration in the low nanomolar range.
- To determine non-specific binding, include wells with a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).
- Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value of **GSK494581A**.





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Caption: Workflow for the [3H]glycine Binding Assay.

Selectivity

GSK494581A demonstrates selectivity for human GPR55 over its rodent orthologs. This species-specific activity is an important consideration for the design and interpretation of in vivo studies. The compound has been profiled against a broad panel of other molecular targets and has shown no significant off-target activity[2].

Conclusion

GSK494581A is a potent and selective dual-acting compound that serves as a valuable research tool for the study of GPR55 and GlyT1. Its well-characterized pharmacology, coupled with the detailed experimental protocols provided in this guide, will aid researchers in further elucidating the complex roles of these two important drug targets in health and disease. The



distinct signaling pathways modulated by **GSK494581A** offer multiple avenues for investigating its cellular and physiological effects.

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